Benzo[b]fluoranthene
Overview
Description
Benzo[b]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12. It is composed of five fused benzene rings, making it a highly stable and planar molecule. This compound is commonly found in the environment as a result of incomplete combustion of organic materials, such as fossil fuels, wood, and tobacco. It is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and human health .
Mechanism of Action
Target of Action
Benzo[b]fluoranthene, a type of polycyclic aromatic hydrocarbon (PAH), primarily targets organic matter in the environment . It is known for its significant electronic modifications, particularly when amino groups are installed .
Mode of Action
This compound interacts with its targets through a process known as N-directed borylative cyclization . This interaction leads to significant changes in its photophysical properties . In particular, this compound with amino groups exhibits blue emission, which is largely red-shifted compared to other compounds . The installation of amino groups leads to the origin of emission behavior from the local excited-state (LE) to the charge-transfer state (CT) transition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photophysical properties . The compound’s interaction with its targets leads to significant electronic modifications, affecting the emission behavior of the compound .
Pharmacokinetics
This compound is characterized by its very low solubility and volatility . It volatilizes slowly once dissolved and adsorbs very strongly to organic matter . These properties impact the compound’s bioavailability in the environment .
Result of Action
The primary result of this compound’s action is the significant modification of its electronic properties . This leads to changes in its emission behavior, particularly when amino groups are installed . The compound’s interaction with its targets can also lead to the creation of organic light-emitting diodes .
Action Environment
The action of this compound is influenced by environmental factors. At 20°C, it is a solid with very low volatility . When present in soil, the compound will volatilize and solubilize very slowly . Once the source has been removed, the adsorbed this compound will take a very long time to disappear, releasing contamination in its gaseous or dissolved forms . The resulting plumes (gaseous or dissolved) will be relatively small in size .
Biochemical Analysis
Biochemical Properties
Benzo[b]fluoranthene is known to interact with various biomolecules. It has been found to form DNA adducts, specifically with deoxyguanosine . This interaction involves the formation of a covalent bond, indicating a strong interaction between this compound and DNA .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It has been found to induce mutations in the Ki-ras oncogene . This can lead to changes in cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to a diol epoxide form, which can then bind to guanine in DNA . This binding can lead to DNA adduct formation, which can cause mutations and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. It has been found to induce lung adenomas in mice over a period of 8 months . This indicates that this compound can have lasting effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. At a high dose of 200 mg/kg, it was found to induce significant numbers of lung adenomas in mice . This suggests that high doses of this compound can have toxic effects.
Metabolic Pathways
It is known to form a diol epoxide as part of its metabolic process . This suggests that it may interact with enzymes involved in xenobiotic metabolism.
Transport and Distribution
This compound is characterized by its very low solubility and strong adsorption to organic matter . This suggests that it may be transported and distributed within cells and tissues through passive diffusion or by binding to organic matter .
Subcellular Localization
Given its ability to form DNA adducts, it is likely that it localizes to the nucleus where it can interact with DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]fluoranthene can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the N-directed borylative cyclization, which has been shown to be effective in producing BN-benzo[b]fluoranthenes . Another approach is the intramolecular Friedel-Crafts-type cyclization, which involves the formation of a five-membered ring through the reaction of a suitable precursor .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from coal tar, a byproduct of coal processing. The compound is isolated from the high-boiling fraction of coal tar, where it is present in small quantities .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the molecule, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[b]fluoranthenes .
Scientific Research Applications
Benzo[b]fluoranthene has several scientific research applications:
Comparison with Similar Compounds
Benzo[b]fluoranthene is often compared with other PAHs, such as:
Benzo[a]pyrene: Known for its high carcinogenic potential, benzo[a]pyrene is often used as a reference compound for studying PAHs.
Benzo[j]fluoranthene: Similar in structure but differs in the position of the fused benzene rings.
Benzo[k]fluoranthene: Another isomer with different photophysical properties.
This compound is unique due to its specific arrangement of benzene rings, which influences its chemical reactivity and environmental behavior .
Properties
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOVXSOBNPWTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1 | |
Source | PubChem | |
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Molecular Formula |
C20H12 | |
Record name | BENZO[B]FLUORANTHENE | |
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Record name | BENZO(b)FLUORANTHENE | |
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DSSTOX Substance ID |
DTXSID0023907 | |
Record name | Benzo(b)fluoranthene | |
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Molecular Weight |
252.3 g/mol | |
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Physical Description |
Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder. | |
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Boiling Point |
481 °C | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none | |
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Vapor Pressure |
0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C | |
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Color/Form |
Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid) | |
CAS No. |
205-99-2 | |
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Melting Point |
325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F | |
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